



# Application Notes for K-975: A Potent TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | K-975     |           |
| Cat. No.:            | B15608640 | Get Quote |

#### Introduction

**K-975** is a potent, selective, and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions by disrupting the protein-protein interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[2][3] This inhibition effectively suppresses the transcriptional activity of the YAP/TAZ-TEAD complex, which is a key downstream effector of the Hippo signaling pathway.[2][4] Hyperactivation of the YAP/TAZ-TEAD complex is a known driver in various cancers, including malignant pleural mesothelioma (MPM), making **K-975** a valuable tool for cancer research and drug development.[2][3][4]

#### Mechanism of Action

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[4] When the Hippo pathway is active, it phosphorylates and inactivates the transcriptional co-activators YAP and TAZ. However, in many cancer types, the Hippo pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus. Here, they bind to TEAD transcription factors to promote the expression of genes that drive cell proliferation and inhibit apoptosis.[4][5]

**K-975** exerts its inhibitory effect by covalently binding to a cysteine residue within the palmitate-binding pocket of TEAD.[2] This covalent modification prevents the interaction between TEAD and YAP/TAZ, thereby blocking the transcription of their target genes, such as Connective Tissue Growth Factor (CTGF) and Insulin-like Growth Factor Binding Protein 3 (IGFBP3).[2]



#### Cellular Effects

In cell culture, K-975 has been shown to:

- Inhibit the proliferation of cancer cell lines, particularly those with mutations in the Hippo pathway (e.g., NF2-deficient malignant pleural mesothelioma cells).[2][6]
- Induce G1 cell cycle arrest in sensitive cell lines.
- Modulate the expression of YAP/TAZ-TEAD target genes.[2]
- Show synergistic anti-tumor effects when used in combination with other anti-cancer agents, such as CDK4/6 inhibitors.

## **Data Presentation**

Table 1: Recommended Concentration Ranges of K-975 for In Vitro Assays

| Assay Type                                  | Cell Line<br>Example                                          | Concentration<br>Range | Incubation<br>Time | Reference |
|---------------------------------------------|---------------------------------------------------------------|------------------------|--------------------|-----------|
| Cell Proliferation<br>Assay                 | Malignant Pleural<br>Mesothelioma<br>(NF2-non-<br>expressing) | 0.1 - 10,000 nM        | 144 hours          |           |
| Cell Proliferation<br>Assay                 | Malignant Pleural<br>Mesothelioma<br>(NF2-expressing)         | 1 - 10,000 nM          | 144 hours          |           |
| YAP/TAZ-TEAD PPI Inhibition                 | NCI-H226                                                      | 10 - 10,000 nM         | 24 hours           |           |
| Reporter Gene<br>Assay                      | NCI-<br>H661/CTGF-Luc                                         | 0.1 - 10,000 nM        | 24 hours           |           |
| Western Blot<br>(Target Gene<br>Expression) | NCI-H226                                                      | 1 - 10,000 nM          | 24 hours           | [2]       |



Table 2: IC50 Values of K-975 in Various Cell Lines

| Cell Line | Cancer Type                       | NF2 Status              | IC50 (approx.) | Reference |
|-----------|-----------------------------------|-------------------------|----------------|-----------|
| NCI-H226  | Malignant Pleural<br>Mesothelioma | Non-expressing          | < 1 µM         | [2]       |
| MSTO-211H | Malignant Pleural<br>Mesothelioma | Expressing              | < 1 µM         | [4]       |
| NCI-H2052 | Malignant Pleural<br>Mesothelioma | Altered (NF2 and LATS2) | 1 - 10 nM      | [4]       |

# **Mandatory Visualizations**





Hippo Signaling Pathway and K-975 Inhibition

Click to download full resolution via product page

Caption: K-975 inhibits the Hippo pathway by targeting TEAD.





Experimental Workflow: K-975 Cell Viability Assay

Click to download full resolution via product page

(IC50 determination)

Caption: Workflow for assessing K-975's effect on cell viability.

## **Experimental Protocols**

1. Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of **K-975** in a chosen cell line.

#### Materials:

- K-975 stock solution (e.g., 10 mM in DMSO)
- Complete cell culture medium
- 96-well flat-bottom plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette
- Microplate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ$  Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu L$  of complete medium.
  - Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of K-975 in complete medium. A common starting range is from 10,000 nM down to 0.1 nM.
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest K-975 concentration).
  - $\circ$  Carefully remove the medium from the wells and add 100  $\mu$ L of the **K-975** dilutions or vehicle control.
- Incubation:
  - Incubate the plate for the desired time period (e.g., 72-144 hours) at 37°C, 5% CO2.
- MTT Assay:
  - After incubation, add 10 μL of 5 mg/mL MTT solution to each well.



- Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and add 100 μL of solubilization solution to each well.
- Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to dissolve the formazan crystals.
- · Data Acquisition:
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the average absorbance of the blank wells (medium only) from all other readings.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of cell viability against the log of the K-975 concentration and determine the IC50 value using non-linear regression analysis.
- 2. Western Blot Analysis of Target Gene Expression

This protocol is for assessing the effect of **K-975** on the protein expression of YAP/TAZ-TEAD target genes.

#### Materials:

- K-975 stock solution
- · 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels



- · Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL detection reagent
- Chemiluminescence imaging system

#### Protocol:

- Cell Treatment and Lysis:
  - Seed cells in 6-well plates and grow to 70-80% confluency.
  - Treat cells with various concentrations of K-975 (e.g., 10, 100, 1000 nM) and a vehicle control for 24 hours.
  - Wash cells with ice-cold PBS and lyse with RIPA buffer.
  - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Normalize protein amounts and prepare samples with Laemmli buffer.
  - Boil samples at 95°C for 5 minutes.
  - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.



- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
  - Wash the membrane three times with TBST for 10 minutes each.
- Detection:
  - Incubate the membrane with ECL detection reagent.
  - Capture the chemiluminescent signal using an imaging system.
- Analysis:
  - Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
- 3. Luciferase Reporter Assay for TEAD Transcriptional Activity

This protocol is for measuring the effect of **K-975** on the transcriptional activity of TEAD.

#### Materials:

- K-975 stock solution
- Cell line of interest
- TEAD-responsive luciferase reporter plasmid (e.g., containing a CTGF promoter driving luciferase expression)



- A control plasmid expressing Renilla luciferase (for normalization)
- Transfection reagent
- 96-well white, clear-bottom plates
- Dual-luciferase reporter assay system

#### Protocol:

- Transfection:
  - Seed cells in a 96-well plate.
  - Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
  - Incubate for 24 hours to allow for plasmid expression.
- Compound Treatment:
  - Treat the transfected cells with a serial dilution of **K-975** and a vehicle control.
  - Incubate for an additional 24 hours.
- Luciferase Assay:
  - Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
  - Measure the firefly luciferase activity in the cell lysate by adding the luciferase assay reagent.
  - Subsequently, measure the Renilla luciferase activity by adding the Stop & Glo® reagent.
- Data Analysis:
  - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.



- Calculate the fold change in TEAD transcriptional activity for each K-975 concentration relative to the vehicle control.
- Plot the fold change against the log of the K-975 concentration to determine the IC50 of transcriptional inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. bosterbio.com [bosterbio.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Hippo Pathway: Development and Efficacy of a Novel TEAD Inhibitor in Malignant Pleural Mesothelioma [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Notes for K-975: A Potent TEAD Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608640#recommended-k-975-concentration-for-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com